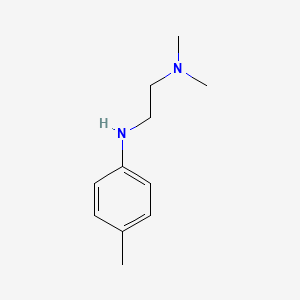
H-DL-Trp-DL-Pro-DL-Tyr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Trp-DL-Pro-DL-Tyr-OH: is a synthetic peptide composed of three amino acids: tryptophan, proline, and tyrosine This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Trp-DL-Pro-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, typically using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is achieved through methods such as HPLC.
化学反応の分析
Types of Reactions: H-DL-Trp-DL-Pro-DL-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
科学的研究の応用
H-DL-Trp-DL-Pro-DL-Tyr-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of H-DL-Trp-DL-Pro-DL-Tyr-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. For example, the tryptophan residue may interact with aromatic residues in the target protein, while the proline and tyrosine residues contribute to the peptide’s overall conformation and binding affinity.
類似化合物との比較
H-DL-Trp-DL-Pro-DL-Tyr-OH: Contains D- and L- forms of tryptophan, proline, and tyrosine.
H-DL-Trp-DL-Pro-DL-Phe-OH: Similar structure but with phenylalanine instead of tyrosine.
H-DL-Trp-DL-Pro-DL-Leu-OH: Contains leucine instead of tyrosine.
Uniqueness: this compound is unique due to the presence of tyrosine, which can undergo specific reactions such as phosphorylation. This makes it particularly useful in studies related to signal transduction and enzyme regulation.
特性
IUPAC Name |
2-[[1-[2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c26-19(13-16-14-27-20-5-2-1-4-18(16)20)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)12-15-7-9-17(30)10-8-15/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJKYIPJIRIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)
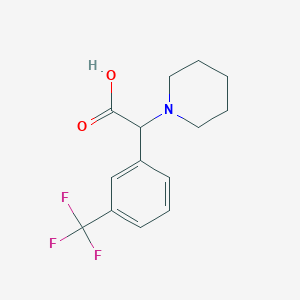

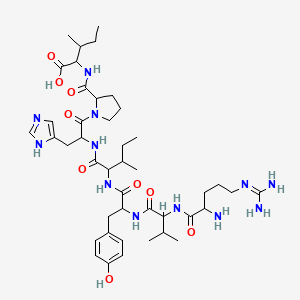
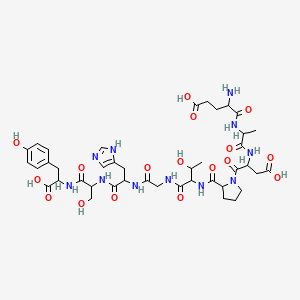
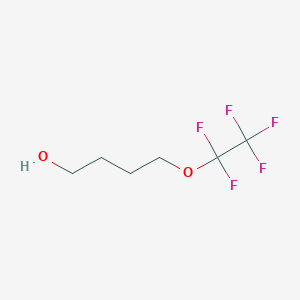
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
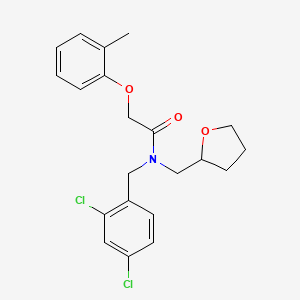
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

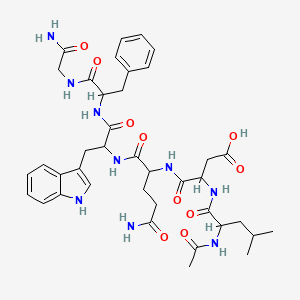
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
